

# Technical Monograph: 6-Chloro-2-fluoro-3-methylphenol

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## Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198

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Advanced Building Block for Medicinal & Agrochemical Scaffolds[1]

## Executive Summary

**6-Chloro-2-fluoro-3-methylphenol** (CAS: 261762-91-8) represents a high-value, halogenated phenolic intermediate used primarily in the synthesis of bioactive compounds.[1][2] Its unique substitution pattern—featuring a "mixed-halogen" motif flanking the hydroxyl group—makes it a critical scaffold for modulating lipophilicity (LogP), metabolic stability, and pKa in drug discovery campaigns.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis logic, physicochemical properties, and handling protocols for laboratory-scale applications.[1]

## Chemical Identity & Structural Analysis[1]

The compound is a tri-substituted phenol.[1] The specific arrangement of substituents confers distinct electronic properties:

- Phenolic Hydroxyl (C1): The primary handle for nucleophilic substitution (e.g., ether formation) or hydrogen bond donation.[1]

- Fluorine (C2): Located ortho to the hydroxyl.[1] The high electronegativity of fluorine lowers the pKa of the phenol via induction, while its small Van der Waals radius allows it to mimic hydrogen sterically but block metabolic oxidation at the C2 position.[1]
- Methyl (C3): Provides a lipophilic anchor and introduces mild steric bulk, influencing the binding conformation in protein pockets.[1]
- Chlorine (C6): Located at the other ortho position.[1] This creates a "crowded" phenolic environment, protecting the O-H group from steric approach and further modulating acidity.[1]

## Data Summary Table

Property	Value	Note
CAS Number	261762-91-8	Validated Identity
IUPAC Name	6-Chloro-2-fluoro-3-methylphenol	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	
Molecular Weight	160.57 g/mol	
Predicted pKa	~7.2 - 7.8	Lower than phenol (9.[1]95) due to ortho-F/Cl induction
LogP (Predicted)	~2.8	Moderately lipophilic
Physical State	Solid / Low-melting solid	Depending on purity/polymorph
Appearance	Off-white to pale yellow	Oxidizes slightly upon air exposure

## Synthesis Strategy & Mechanism

The synthesis of **6-Chloro-2-fluoro-3-methylphenol** typically proceeds via the electrophilic aromatic halogenation of the precursor 2-fluoro-3-methylphenol.[1]

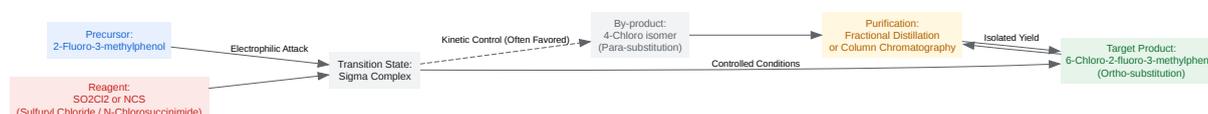
## Mechanistic Challenge: Regioselectivity

The starting material, 2-fluoro-3-methylphenol, has two open positions activated for electrophilic attack: C4 (para to OH) and C6 (ortho to OH).[1]

- OH Effect: Strong activator, directs ortho/para (Positions 6 and 4).[1]
- Methyl Effect: Weak activator, directs ortho/para relative to itself (Positions 2, 4, 6).[1]
- Fluorine Effect: Weak deactivator, directs ortho/para relative to itself.[1]

The Conflict: Both the Hydroxyl and Methyl groups activate positions 4 and 6.[1] Usually, para substitution (C4) is sterically favored.[1] To achieve the C6 (ortho) substitution required for this target, specific conditions (e.g., using a non-polar solvent to encourage hydrogen bonding between the phenol and the chlorinating agent, or blocking the para position) are often necessary.[1]

## Experimental Workflow Visualization (DOT)



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Caption: Synthesis pathway illustrating the regioselective challenge between C4 (para) and C6 (ortho) chlorination.

## Experimental Protocol: Chlorination Procedure

Note: This protocol is a generalized adaptation for chlorinating substituted phenols, derived from standard aromatic substitution methodologies [1, 2].[1]

### Materials

- Substrate: 2-Fluoro-3-methylphenol (1.0 eq)

- Reagent: Sulfuryl Chloride ( $\text{SO}_2\text{Cl}_2$ ) (1.05 eq) or N-Chlorosuccinimide (NCS).[1]
- Solvent: Dichloromethane (DCM) or Carbon Tetrachloride ( $\text{CCl}_4$ ).[1]
- Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen bonding.[1]

## Step-by-Step Methodology

- Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoro-3-methylphenol (10 mmol) in anhydrous DCM (50 mL).
- Temperature Control: Cool the solution to  $0^\circ\text{C}$  using an ice bath. Low temperature favors the kinetic product but is also necessary to control the exotherm.[1]
- Addition: Dropwise add Sulfuryl Chloride (10.5 mmol) over 20 minutes. Caution:  $\text{SO}_2$  and HCl gases are evolved.[1] Use a scrubber.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]
  - Checkpoint: Look for the disappearance of the starting material peak (MW 126) and appearance of the product peak (MW 160).[1]
- Quenching: Quench the reaction with saturated  $\text{NaHCO}_3$  solution.
- Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over  $\text{MgSO}_4$ , and concentrate in vacuo.
- Purification (Critical): The crude oil will likely contain a mixture of the 4-chloro and 6-chloro isomers.[1]
  - Use Flash Column Chromatography (Silica gel).[1]
  - Eluent Gradient: 100% Hexane → 95:5 Hexane:EtOAc.[1]

- The 6-chloro isomer (ortho) is typically less polar than the 4-chloro isomer due to intramolecular Hydrogen bonding (OH[1]...Cl) and will elute first.

## Applications in Drug Discovery (SAR)[1]

This specific phenol is a "privileged structure" for designing kinase inhibitors and agrochemicals.[1]

### Metabolic Blocking

The fluorine at C2 and chlorine at C6 block the ortho-positions from metabolic hydroxylation (Phase I metabolism).[1] This extends the half-life (

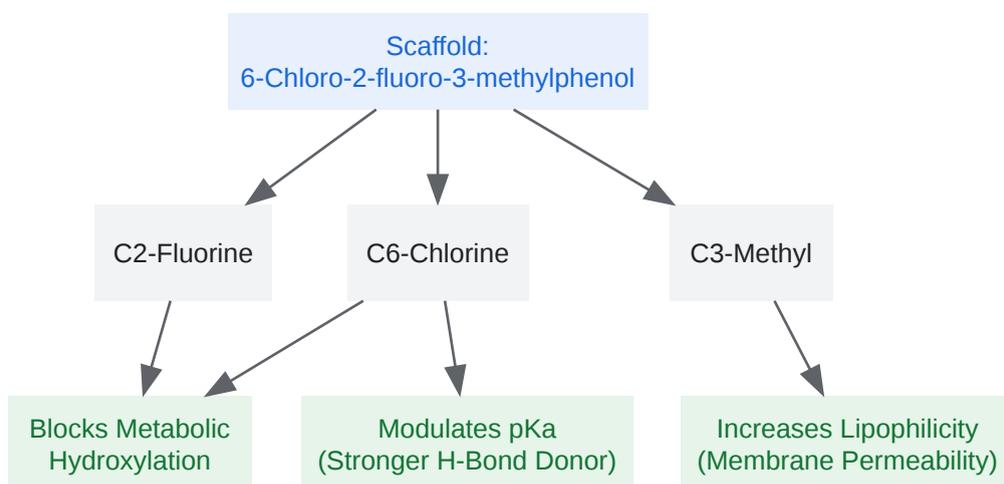
) of the drug molecule.[1]

### Electronic Modulation

The electron-withdrawing nature of F and Cl increases the acidity of the phenolic proton.

- Result: Stronger H-bond donor capability.[1]
- Utility: Enhances binding affinity to key residues (e.g., Asp, Glu) in enzyme active sites.[1]

## SAR Logic Map (DOT)[1]



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Caption: Structure-Activity Relationship (SAR) mapping of the substituents to their biological effects.

## Safety & Handling (SDS Summary)

Hazard Classification: Corrosive, Acute Toxicant.[1][3]

- H301: Toxic if swallowed.[1][3][4][5][6]
- H314: Causes severe skin burns and eye damage.[1][4]
- H411: Toxic to aquatic life with long-lasting effects.[1][4]

Self-Validating Safety Protocol:

- Barrier Protection: Double nitrile gloves and chemical splash goggles are mandatory.[1] The compound is readily absorbed through skin.[1]
- Neutralization: Keep a saturated solution of Sodium Bicarbonate ( $\text{NaHCO}_3$ ) nearby.[1] In case of spills, neutralize immediately before wiping.[1]
- Waste: All halogenated phenolic waste must be segregated into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent violent exothermic reactions.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1732, Chlorocresol (Analogous Chemistry).[1] Retrieved from [\[Link\]](#)[1]

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